![molecular formula C9H9ClF3N3O B2946472 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea CAS No. 2058814-55-2](/img/structure/B2946472.png)
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of this compound are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea has a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 2-amino-3-methyl-1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrrole-3-carbonitrile. This compound is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound is also used as a ligand in the synthesis of metal complexes, which are used as catalysts in organic synthesis.
作用机制
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be active in both agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have also found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
The major use of trifluoromethylpyridine derivatives, which this compound is a part of, is in the protection of crops from pests . This suggests that it may interfere with biochemical pathways essential for pest survival.
Result of Action
It is known that trifluoromethylpyridine derivatives have biological activities in both the agrochemical and pharmaceutical industries . In the agrochemical industry, they are used to protect crops from pests, suggesting that they may have cytotoxic effects on pests .
实验室实验的优点和局限性
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea is relatively easy to synthesize and is widely available. It is also relatively stable, making it suitable for use in lab experiments. However, it is important to note that this compound is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight.
未来方向
Future research on 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea should focus on the biochemical and physiological effects of the compound. Additionally, further research should be conducted to better understand the mechanism of action of this compound in the synthesis of other compounds. Finally, further research should be conducted on the potential applications of this compound in pharmaceuticals, agrochemicals, and catalysis.
合成方法
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea can be synthesized through the reaction of 3-chloro-5-trifluoromethylpyridine with methyl isocyanate in the presence of a base catalyst. The reaction is carried out in a polar solvent such as acetonitrile at a temperature of 60-80°C. The yield of the reaction is typically high, with a yield of up to 99%.
安全和危害
属性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-14-8(17)16-4-7-6(10)2-5(3-15-7)9(11,12)13/h2-3H,4H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPSFJXLQYGUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2946390.png)

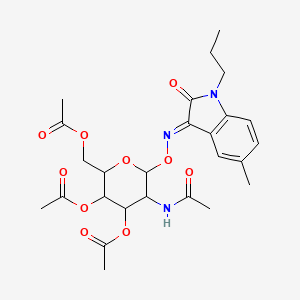
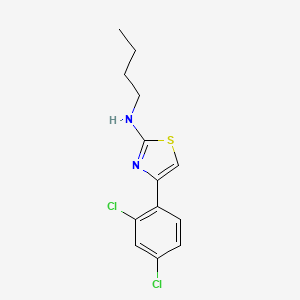
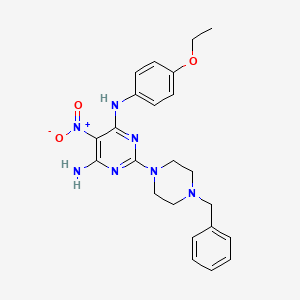
![3-Chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2946398.png)
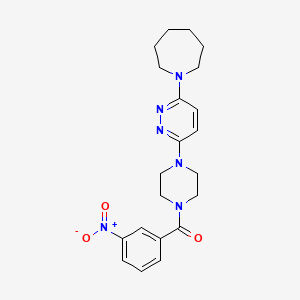
![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2946402.png)

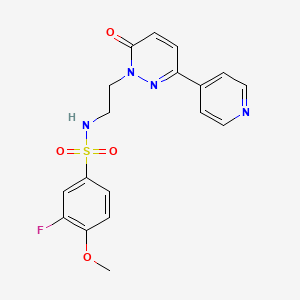

![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)